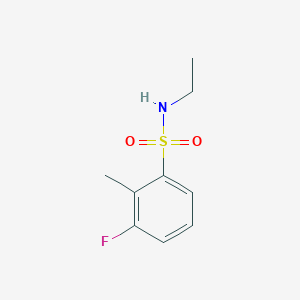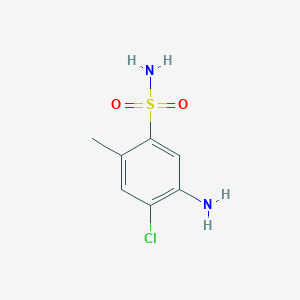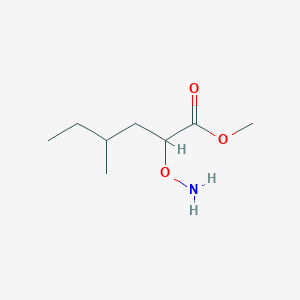
N-Ethyl-3-fluoro-2-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-3-fluoro-2-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C9H12FNO2S It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl functional group attached to an amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-fluoro-2-methylbenzene-1-sulfonamide typically involves the reaction of 3-fluoro-2-methylbenzenesulfonyl chloride with ethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
-
Preparation of 3-fluoro-2-methylbenzenesulfonyl chloride
- React 3-fluoro-2-methylbenzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions.
- The reaction produces 3-fluoro-2-methylbenzenesulfonyl chloride and sulfur dioxide (SO2) as a byproduct.
-
Formation of this compound
- React 3-fluoro-2-methylbenzenesulfonyl chloride with ethylamine (C2H5NH2) in the presence of a base such as triethylamine (Et3N) to neutralize the hydrochloric acid (HCl) formed during the reaction.
- The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-3-fluoro-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
-
Substitution Reactions
- Nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.
- Electrophilic aromatic substitution reactions on the benzene ring, such as nitration, halogenation, and sulfonation.
-
Oxidation and Reduction Reactions
- Oxidation of the sulfonamide group to form sulfonic acids.
- Reduction of the sulfonamide group to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nitration: Formation of nitro derivatives.
Bromination: Formation of bromo derivatives.
Sulfonation: Formation of sulfonic acids.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Applications De Recherche Scientifique
N-Ethyl-3-fluoro-2-methylbenzene-1-sulfonamide has several scientific research applications:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential as a pharmaceutical intermediate.
- Evaluated for its antimicrobial and anti-inflammatory properties.
-
Industry
- Used in the production of specialty chemicals and materials.
- Employed in the development of novel catalysts and reagents.
Mécanisme D'action
The mechanism of action of N-Ethyl-3-fluoro-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzymes, leading to inhibition of enzyme activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target. The overall mechanism may involve disruption of key biochemical pathways, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Ethyl-2-methylbenzenesulfonamide: Similar structure but lacks the fluorine atom.
N-Methyl-3-fluorobenzenesulfonamide: Similar structure but has a methyl group instead of an ethyl group.
N-Ethyl-4-fluorobenzenesulfonamide: Similar structure but the fluorine atom is located at a different position on the benzene ring.
Uniqueness
N-Ethyl-3-fluoro-2-methylbenzene-1-sulfonamide is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and binding affinity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H12FNO2S |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
N-ethyl-3-fluoro-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H12FNO2S/c1-3-11-14(12,13)9-6-4-5-8(10)7(9)2/h4-6,11H,3H2,1-2H3 |
Clé InChI |
FWAVQAIWEBQYRT-UHFFFAOYSA-N |
SMILES canonique |
CCNS(=O)(=O)C1=CC=CC(=C1C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile](/img/structure/B13238478.png)
![1-([2-(3-Fluorophenyl)cyclopropyl]carbonyl)piperazine hydrochloride](/img/structure/B13238492.png)
![Methyl 2-(aminomethyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B13238496.png)


![6-Oxaspiro[4.5]decane-9-sulfonyl chloride](/img/structure/B13238528.png)








